1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
Description
1-(4-Iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione is a dihydro-pyrrole-2,5-dione derivative characterized by a bicyclic lactam core substituted with a 4-iodophenyl group at position 1 and a 4-methylphenyl sulfanyl moiety at position 2. The iodine atom introduces significant steric bulk and electron-withdrawing effects, while the methyl-substituted phenylsulfanyl group enhances lipophilicity.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOVPRPCGMVPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The synthesis begins with three primary components:
- 4-Iodoaniline (C₆H₆IN, 219.02 g/mol) or iodophenyl precursors for introducing the iodophenyl group.
- 4-Methylthiophenol (C₇H₈S, 124.20 g/mol) as the sulfanyl donor.
- Maleic anhydride (C₄H₂O₃, 98.06 g/mol) or preformed pyrrole dione derivatives for constructing the heterocyclic core.
The reaction proceeds via a two-step mechanism:
- Formation of the Pyrrole Dione Core : Maleic anhydride undergoes cyclization with a primary amine (e.g., 4-iodoaniline) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C. This step yields 1-(4-iodophenyl)pyrrole-2,5-dione as an intermediate.
- Sulfanyl Group Introduction : The intermediate reacts with 4-methylthiophenol under nucleophilic substitution conditions. A base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) facilitates deprotonation of the thiophenol, enabling attack at the C-3 position of the pyrrole dione.
Critical Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF or dichloromethane |
| Catalyst | Palladium (0) complexes |
| Reaction Time | 6–12 hours |
Purification and Isolation
Post-synthesis purification is achieved via:
- Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystalline product with >95% purity.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes. Adapting protocols from analogous pyrrole diones:
Procedure :
- Combine 4-iodoaniline (1.0 equiv), maleic anhydride (1.2 equiv), and 4-methylthiophenol (1.1 equiv) in ethanol.
- Add acetic acid (5 mol%) as catalyst.
- Irradiate at 150 W, 100°C, for 15–20 minutes.
Yield Comparison :
| Method | Yield (%) | Time |
|---|---|---|
| Conventional | 65–75 | 6–12 hours |
| Microwave | 70–85 | 15–20 mins |
Mechanistic Advantages
Microwave heating promotes uniform thermal distribution, minimizing side reactions such as oxidative degradation of the iodophenyl group.
Structural Characterization and Validation
Spectroscopic Data
Post-synthesis analysis confirms structural integrity:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.65 (d, 2H, Ar-H, J = 8.4 Hz, iodophenyl)
- δ 7.25 (d, 2H, Ar-H, J = 8.0 Hz, methylphenyl)
- δ 3.15 (s, 2H, CH₂-S)
- δ 2.35 (s, 3H, CH₃)
IR (KBr, cm⁻¹) :
X-ray Crystallography
While X-ray data for this specific compound remains unpublished, analogous structures (e.g., 3,4-dimethyl-1H-pyrrole-2,5-diones) exhibit planar pyrrole dione cores with substituents in cis-configurations.
Challenges and Optimization Strategies
Iodine Stability
The iodophenyl group is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Sulfanyl Group Reactivity
Competing oxidation of the sulfanyl moiety to sulfoxide or sulfone is minimized by:
- Adding antioxidants (e.g., BHT) to reaction mixtures.
- Conducting reactions under reduced light exposure.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Iodoaniline | 1,200–1,500 |
| 4-Methylthiophenol | 800–1,000 |
| Maleic anhydride | 50–70 |
Microwave methods reduce energy costs by 40% compared to conventional heating.
Chemical Reactions Analysis
1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione serves as a valuable building block in organic synthesis. It can be used to create more complex molecules and materials, contributing to advancements in chemical research.
Biology
In biological studies, this compound has been investigated for its interactions with various biological systems. Its unique structure allows it to bind with specific receptors or enzymes, influencing cellular signaling pathways.
Medicine
The compound exhibits potential therapeutic properties. Research indicates that derivatives of pyrrole-2,5-dione compounds have anticancer activities. For example:
| Compound | Cell Line | GI50 (M) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | ~1.0 × 10^-8 | Inhibits EGFR/VEGFR2 |
| 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | ~1.6 × 10^-8 | Inhibits EGFR/VEGFR2 |
These findings suggest that the compound may inhibit tumor growth by targeting critical pathways involved in cancer progression.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may facilitate the development of new industrial processes.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within biological systems. Some key activities include:
Anticancer Properties: The compound has shown promise in inhibiting various cancer cell lines by interfering with growth factor receptor pathways.
Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties through modulation of specific signaling pathways.
Antimicrobial Activity: There is emerging evidence indicating antimicrobial effects; however, further research is necessary to validate these claims.
Case Studies
Recent investigations into related compounds have provided insights into their mechanisms of action:
- Pyrrole Derivatives in Cancer Research: Studies have highlighted that modifications to the pyrrole core can enhance binding affinities to proteins involved in cancer progression. For instance, derivatives with specific substitutions demonstrated improved efficacy against Bcl-2 proteins that regulate apoptosis.
- Resistance Overcoming Potential: Compounds similar to this one exhibited promising results against resistant cancer cell lines, suggesting their potential role in addressing drug resistance in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione with structurally related pyrrole-2,5-dione derivatives, emphasizing substituent effects and physicochemical properties:
Key Structural and Functional Differences:
Substituent Diversity: The iodophenyl group in the target compound confers higher molecular weight and polarizability compared to the acetylphenyl (in ) and fluorophenyl (in ) analogs. Iodine’s large atomic radius may facilitate halogen bonding, a feature absent in fluorine-substituted derivatives .
Electronic Effects :
- The iodine atom’s electron-withdrawing nature contrasts with the acetyl group in , which introduces resonance and inductive effects, altering electron density across the pyrrole-dione core.
- Fluorine in provides moderate electron withdrawal with minimal steric hindrance, favoring compact molecular packing .
Synthetic and Crystallographic Considerations :
- The iodine atom’s presence complicates crystallization due to increased molecular asymmetry, requiring advanced techniques (e.g., SHELX-based refinement ) for structural elucidation. In contrast, the smaller fluorine atom in facilitates easier crystallization.
Research Findings and Implications
- Stability : The methylsulfanyl group likely improves oxidative stability compared to thioether-containing analogs, as methyl substitution reduces susceptibility to metabolic sulfoxidation.
Biological Activity
1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound contains an iodophenyl group and a methylphenylsulfanyl group attached to a dihydropyrrole-2,5-dione core, which contributes to its unique properties and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 1-(4-iodophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione. Its molecular formula is , and it exhibits various chemical reactivity patterns, including substitution, oxidation, and coupling reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to receptors or enzymes, influencing cellular signaling pathways. The exact mechanisms remain under investigation, but the presence of iodine and sulfur in its structure suggests potential interactions with biological macromolecules.
Anticancer Properties
Recent studies indicate that derivatives of pyrrole-2,5-dione compounds exhibit significant anticancer activities. For instance, related compounds have been shown to inhibit the growth of various cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions lead to the stabilization of complexes that can disrupt cancer cell proliferation .
| Compound | Cell Line | GI50 (M) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | ~1.0 × 10^-8 | Inhibits EGFR/VEGFR2 |
| 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | ~1.6 × 10^-8 | Inhibits EGFR/VEGFR2 |
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. The effectiveness against pathogens like Staphylococcus aureus and Escherichia coli has been evaluated using broth microdilution methods .
Study on Antiproliferative Activity
In a study focusing on the antiproliferative effects of pyrrole derivatives, it was found that modifications in side groups significantly influenced biological activity. The study highlighted that certain derivatives could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies. The strongest inhibition was observed in specific derivatives at varying concentrations .
Toxicity Assessment
Toxicity studies revealed that while many derivatives exhibited low toxicity at therapeutic concentrations (10 µg/mL and 50 µg/mL), higher concentrations (100 µg/mL) showed some cytotoxic effects. This indicates a need for careful dose management in therapeutic applications .
Q & A
Basic: How to optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires a factorial design approach to evaluate critical parameters such as reaction time, temperature, solvent polarity, and catalyst loading. For example, refluxing in aprotic solvents (e.g., xylene) under inert atmospheres can minimize side reactions, as demonstrated in analogous pyrrolidine-dione syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization from methanol or ethanol enhances final product purity . Statistical experimental design (e.g., Taguchi or response surface methodology) can systematically identify optimal conditions, reducing trial-and-error inefficiencies .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and dihedral angles, critical for confirming the planar configuration of the pyrrolidine-dione core and substituent orientations .
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent environments (e.g., iodophenyl deshielding effects) and verify regioselectivity during synthesis .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, especially for iodine-containing derivatives .
Advanced: How can computational modeling predict reactivity and biological interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing iodophenyl group may enhance electrophilicity at the pyrrolidine-dione carbonyl .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by analyzing binding energies and conformational stability. This approach is validated in studies on structurally similar sulfanyl-substituted pyrrolidines .
- Reaction Path Search Algorithms : Quantum-chemical methods (e.g., Nudged Elastic Band) map transition states and intermediates, guiding synthetic route design .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare activity data against structural analogs (e.g., halogen or substituent variations) to isolate critical functional groups. For instance, replacing nitro groups with methyl or methoxy moieties alters metabolic stability and target affinity .
- Dose-Response Curves : Standardize assays (e.g., IC determination) to account for variability in cell lines or enzymatic preparations.
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice in in vitro assays) that may skew results .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- pH Stability : Test degradation kinetics in buffers (pH 3–9) via HPLC. Pyrrolidine-diones are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral storage buffers .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. Store at –20°C under nitrogen to prevent oxidation of the sulfanyl group .
- Light Sensitivity : Iodophenyl derivatives may undergo photodehalogenation; use amber vials and minimize UV exposure .
Advanced: How do substituent electronic configurations influence electrochemical properties?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials to correlate iodophenyl’s electron-withdrawing effect with oxidation/reduction peaks. Compare with methylphenylsulfanyl’s electron-donating properties .
- DFT-Calculated Partial Charges : Quantify charge distribution to predict sites for electrophilic attack or hydrogen bonding. For example, the sulfanyl group’s sulfur atom may act as a nucleophilic center in catalytic cycles .
- Spectroelectrochemistry : Couple CV with UV-Vis to track intermediate species during redox reactions, essential for applications in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
